2-(3,4,5-Trifluorophenyl)benzoic acid
Description
Significance of Fluorinated Aromatic Carboxylic Acids in Contemporary Chemical Synthesis
Fluorinated aromatic carboxylic acids are a class of organic compounds that have garnered substantial attention in modern chemical synthesis. The incorporation of fluorine atoms into an aromatic carboxylic acid framework can dramatically alter the molecule's physicochemical properties. ossila.comossila.com Fluorine's high electronegativity can influence the acidity of the carboxylic acid group, enhance metabolic stability, and improve lipophilicity, all of which are critical parameters in the development of pharmaceuticals and advanced materials. ossila.com
For instance, compounds like 2,4,5-Trifluorobenzoic acid serve as vital intermediates in the synthesis of quinolone antibacterial agents. chemicalbook.comguidechem.com The strategic placement of fluorine atoms on the aromatic ring is crucial for the biological activity of these therapeutic agents. Similarly, 3,4,5-Trifluorobenzoic acid is utilized as a building block for anticancer drugs and can act as a transient directing group in transition metal-catalyzed C-H activation reactions, highlighting the versatility of these fluorinated synthons. ossila.com The synthesis of such molecules often involves methods like the decarboxylation of fluorinated phthalic anhydrides or Grignard reactions with subsequent carboxylation. researchgate.netgoogle.com
Table 1: Examples of Fluorinated Aromatic Carboxylic Acids and Their Applications
| Compound Name | CAS Number | Key Applications |
| 2,4,5-Trifluorobenzoic acid | 446-17-3 | Intermediate for quinolone antibacterials. chemicalbook.comguidechem.com |
| 3,4,5-Trifluorobenzoic acid | 121602-93-5 | Building block for anticancer drugs, transient directing group in C-H activation. ossila.com |
| 2,3,4,5-Tetrafluorobenzoic acid | 1201-31-6 | Intermediate in chemical synthesis. sigmaaldrich.com |
| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | Building block for pharmaceuticals and agrochemicals. upfluorochem.com |
| 3-Fluoro-5-(trifluoromethyl)benzoic acid | 161622-05-5 | Intermediate for active pharmaceutical ingredients (APIs). ossila.com |
Exploration of Biphenyl (B1667301) Carboxylic Acid Scaffolds in Molecular Design
Biphenyl carboxylic acids represent another fundamentally important structural motif in molecular design. This scaffold, consisting of two phenyl rings linked by a single bond with a carboxylic acid substituent, provides a rigid yet conformationally flexible backbone. This characteristic is highly desirable in the design of molecules intended to interact with biological targets such as enzymes and receptors.
The spatial arrangement of the two aromatic rings can be controlled by the substitution pattern, allowing for the fine-tuning of a molecule's three-dimensional shape. This is particularly relevant in drug discovery, where precise molecular recognition is key to efficacy. Benzoic acid and its derivatives are widely used as building blocks in the synthesis of a vast array of bioactive molecules and are considered important precursors for new chemical entities with potential anticancer properties. researchgate.net
Rationale for Investigating the 2-(3,4,5-Trifluorophenyl)benzoic Acid Structural Motif
While direct research on this compound is not extensively documented, a strong rationale for its investigation can be inferred from the properties of its constituent parts. The molecule combines the features of a fluorinated aromatic acid with a biphenyl carboxylic acid scaffold. The trifluorophenyl group is expected to significantly influence the electronic properties and conformational preferences of the entire molecule.
The specific 3,4,5-trifluorination pattern on one of the phenyl rings would likely lead to unique electronic effects compared to other isomers. This substitution could impact the acidity of the carboxyl group and the molecule's potential to engage in specific non-covalent interactions, such as halogen bonding. The ortho-substitution of the benzoic acid moiety introduces a distinct steric environment that could be exploited in the design of new ligands for catalysts or biologically active compounds.
Overview of Research Trajectories for Complex Aromatic Systems
The investigation of complex aromatic systems like this compound generally follows several established research trajectories. A primary focus is often on the development of novel synthetic methodologies to access these structures efficiently and selectively. For biphenyl systems, cross-coupling reactions are a common synthetic strategy.
Once synthesized, a thorough characterization of the molecule's structural and electronic properties is undertaken. This typically involves spectroscopic techniques such as NMR and X-ray crystallography. Computational studies are also frequently employed to understand the molecule's conformational preferences and electronic landscape.
Following characterization, research often moves towards exploring the applications of the molecule. In the context of a fluorinated biphenyl carboxylic acid, this could involve its use as a building block in medicinal chemistry, as a ligand in catalysis, or as a component in the development of new organic materials. For instance, the related compound 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid is a known starting material for the synthesis of the neuroleptic agent flupentixol. nih.gov
Scope and Objectives of Academic Inquiry for this compound and Analogues
The academic inquiry into this compound and its analogues would likely encompass a range of objectives. A primary goal would be to synthesize the molecule and fully characterize its chemical and physical properties. This would provide a foundational dataset for further research.
Subsequent objectives would likely focus on exploring its potential in various applications. This could include:
Medicinal Chemistry: Investigating its potential as a scaffold for the development of new therapeutic agents. The trifluorophenyl group could enhance binding affinity and metabolic stability.
Catalysis: Exploring its use as a ligand for transition metal catalysts. The electronic and steric properties of the molecule could lead to catalysts with novel reactivity and selectivity.
Materials Science: Investigating its potential for incorporation into advanced materials such as liquid crystals or functional polymers, where the rigid biphenyl core and the polar fluorine and carboxylic acid groups could impart desirable properties.
A comparative study with other isomers of trifluorophenyl benzoic acid would also be a valuable academic pursuit, as it would provide insights into how the substitution pattern influences the molecule's properties and potential applications.
Structure
3D Structure
Properties
Molecular Formula |
C13H7F3O2 |
|---|---|
Molecular Weight |
252.19 g/mol |
IUPAC Name |
2-(3,4,5-trifluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H7F3O2/c14-10-5-7(6-11(15)12(10)16)8-3-1-2-4-9(8)13(17)18/h1-6H,(H,17,18) |
InChI Key |
SMJUUSFLYVEWEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 2 3,4,5 Trifluorophenyl Benzoic Acid
Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) System
Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In the case of 2-(3,4,5-Trifluorophenyl)benzoic acid, the reactivity of the biphenyl system towards electrophiles is significantly influenced by the electronic properties of the substituents on both rings.
The carboxylic acid group on the first phenyl ring is a deactivating, meta-directing group. It withdraws electron density from the ring, making it less susceptible to electrophilic attack than benzene (B151609). Any substitution that does occur is directed to the positions meta to the carboxyl group.
The second ring is substituted with three fluorine atoms, which are highly electronegative. These atoms exert a strong electron-withdrawing inductive effect, which deactivates this ring towards electrophilic attack even more strongly than the carboxylic acid-substituted ring. Therefore, electrophilic substitution is expected to occur preferentially on the benzoic acid ring.
The general mechanism involves the attack of the aromatic ring on a strong electrophile (E+), often generated with the help of a catalyst, to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.orgmsu.edu A subsequent deprotonation step restores the aromaticity of the ring. wikipedia.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-(3,4,5-Trifluorophenyl)-5-nitrobenzoic acid |
| Halogenation | Br₂, FeBr₃ | 5-Bromo-2-(3,4,5-trifluorophenyl)benzoic acid |
| Sulfonation | Fuming H₂SO₄ | 2-(3,4,5-Trifluorophenyl)-5-sulfobenzoic acid |
Note: Friedel-Crafts alkylation is generally not effective on strongly deactivated rings.
Nucleophilic Aromatic Substitution with Activated Fluorine Atoms
The trifluorophenyl ring of the molecule is highly electron-deficient due to the presence of three strong electron-withdrawing fluorine atoms. This electronic characteristic makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In these reactions, a nucleophile attacks the electron-poor aromatic ring, displacing one or more of the fluorine atoms, which act as leaving groups. wikipedia.org
The reaction proceeds via an addition-elimination mechanism. The nucleophile first adds to the ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org In the subsequent step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring. chemistrysteps.comlibretexts.org The presence of multiple fluorine atoms activates the ring towards this type of substitution. masterorganicchemistry.com A variety of strong nucleophiles, such as alkoxides, thiolates, and amines, can be employed. chemistrysteps.com
The position of nucleophilic attack (para to one fluorine and ortho to two others) is highly activated, making the fluorine at the 4-position the most likely to be substituted.
Modifications at the Carboxylic Acid Functionality
The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and it serves as a primary site for the derivatization of this compound.
Esters: Esterification can be achieved through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. chemguide.co.ukmasterorganicchemistry.com This is an equilibrium-driven process, often requiring an excess of the alcohol or removal of water to drive the reaction to completion. masterorganicchemistry.com
Amides: Amide bonds are typically formed by first activating the carboxylic acid. A common method is to convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine to yield the corresponding amide. ossila.com Alternatively, direct condensation of the carboxylic acid and an amine can be facilitated by coupling reagents or, in some cases, catalyzed by boronic acids. nih.govresearchgate.net
Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid. This is often accomplished using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) or by treating the carboxylic acid with an acylating agent. researchgate.netnih.gov Another common route is the reaction of the carboxylic acid's sodium salt with its corresponding acyl chloride. researchgate.netnih.gov
Table 2: Common Derivatization Reactions of the Carboxyl Group
| Derivative | Reagents | General Reaction |
|---|---|---|
| Ester | Alcohol (R'-OH), H⁺ catalyst | R-COOH + R'-OH ⇌ R-COOR' + H₂O |
| Amide | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | R-COOH → R-COCl → R-CONR'R'' |
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, as the carboxyl group is relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, typically used in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemistrysteps.comchemguide.co.uk Borane (BH₃), often used as a BH₃-THF complex, is another powerful reagent that can selectively reduce carboxylic acids to primary alcohols. chemistrysteps.comchemistrysteps.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemistrysteps.comchemistrysteps.com The reduction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol. chemistrysteps.comchemguide.co.uk
Oxidation: The carboxylic acid functional group represents a high oxidation state for an organic carbon atom and is generally inert to further oxidation under typical conditions. libretexts.org The benzene rings of the biphenyl system are also resistant to oxidation by strong reagents like potassium permanganate (B83412) (KMnO₄), which would otherwise cleave C-C double bonds in alkenes. libretexts.org Therefore, the this compound molecule is stable against common oxidative reactions.
Functionalization of the Trifluorophenyl Moiety
Beyond the nucleophilic aromatic substitution described in section 3.2, the trifluorophenyl group can be a target for other transformations. The electron-deficient nature of this ring activates it for reactions that are less common on electron-rich aromatic systems. For instance, selective metalation followed by quenching with an electrophile could potentially introduce new substituents. Furthermore, the fluorine atoms can participate in various cross-coupling reactions, although this often requires specific catalytic systems to activate the C-F bond. These advanced methods allow for the introduction of carbon, nitrogen, or oxygen-based substituents, further expanding the molecular complexity and utility of the core structure.
Exploitation as a Ligand or Building Block in Supramolecular Chemistry
The distinct structural features of this compound make it an interesting candidate for applications in supramolecular chemistry and materials science.
As a Ligand: The carboxylic acid group can be deprotonated to form a carboxylate, which is an excellent coordinating group for metal ions. This allows the molecule to act as a ligand in the construction of coordination polymers or metal-organic frameworks (MOFs). The rigid biphenyl backbone provides a defined geometry, while the fluorinated ring can influence the electronic properties and packing of the resulting framework.
As a Building Block: In crystal engineering, the molecule can participate in various non-covalent interactions. The carboxylic acid is a strong hydrogen bond donor and acceptor, capable of forming predictable hydrogen-bonding motifs, such as the common carboxylic acid dimer. nih.gov The fluorine atoms on the trifluorophenyl ring are poor hydrogen bond acceptors but can engage in other weak interactions, including C-H···F and π-π stacking interactions, which can be used to guide the assembly of complex supramolecular architectures. nih.govnih.gov The fluorinated ring can also impart specific physical properties, such as hydrophobicity and thermal stability, to the resulting materials.
Advanced Spectroscopic and Crystallographic Elucidation of Molecular Architecture
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (e.g., 2D NMR, Fluorine NMR)
NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and solution-state structure of 2-(3,4,5-Trifluorophenyl)benzoic acid. A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, would provide an unambiguous assignment of all signals.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings and the carboxylic acid. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm), a characteristic feature that can be influenced by solvent and concentration. docbrown.info The protons on the benzoic acid ring (positions 3, 4, 5, and 6) would resonate in the aromatic region (δ 7.0–8.2 ppm), with their chemical shifts and splitting patterns dictated by the electron-withdrawing nature and steric influence of the adjacent trifluorophenyl ring. docbrown.inforsc.org The two equivalent protons on the trifluorophenyl ring (positions 2' and 6') are predicted to appear as a single resonance, likely a triplet, due to coupling with the two adjacent fluorine atoms at the 3'- and 5'-positions.
Fluorine (¹⁹F) NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. huji.ac.il For this compound, two distinct signals are anticipated. The fluorine atom at the 4'-position would appear as a triplet due to coupling with the two equivalent fluorine atoms at the 3'- and 5'-positions. Conversely, the 3'- and 5'-fluorines, being chemically equivalent, would appear as a doublet, coupling to the single fluorine at the 4'-position. The chemical shifts for aryl fluorides typically appear between -100 and -165 ppm relative to CFCl₃. colorado.edu
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming structural assignments.
COSY: Would reveal ³J-coupling correlations between adjacent protons on both aromatic rings.
HSQC: Would correlate each proton signal with its directly attached carbon atom.
HMBC: Would show long-range (2-3 bond) correlations, for instance, between the protons on the benzoic acid ring and the carbon of the carboxylic acid group, and crucially, between the protons on one ring and the carbons of the other, confirming the biphenyl (B1667301) linkage.
Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J) |
|---|---|---|---|---|
| ¹H | COOH | > 10 | s (broad) | N/A |
| ¹H | Benzoic Ring (H3-H6) | 7.0 - 8.2 | m | ~1-8 Hz |
| ¹H | Trifluorophenyl Ring (H2', H6') | ~7.0 | t | 4JHF ~6-8 Hz |
| ¹⁹F | F4' | -130 to -140 | t | 3JFF ~20 Hz |
| ¹⁹F | F3', F5' | -160 to -165 | d | 3JFF ~20 Hz |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Studies
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to be dominated by characteristic absorptions of the carboxylic acid and the fluorinated aromatic rings. A very broad absorption band from approximately 3300 to 2500 cm⁻¹ is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.inforesearchgate.net The C=O stretching vibration of the aryl carboxylic acid would give rise to a strong, sharp peak in the region of 1700–1680 cm⁻¹. docbrown.inforesearchgate.net Other key absorptions include aromatic C=C stretching vibrations around 1600, 1580, and 1500 cm⁻¹, and strong, characteristic C-F stretching bands, typically found in the 1350-1100 cm⁻¹ region. znaturforsch.com
Raman Spectroscopy: The Raman spectrum would complement the FT-IR data. Aromatic ring breathing modes, which are often strong and sharp in Raman spectra, would be clearly visible. ias.ac.in The C=O stretch is typically weaker in Raman compared to FT-IR, while the C=C and C-F vibrations would be readily observable. Analysis of the low-frequency region could provide information on the vibrational modes associated with the twisting of the two aromatic rings.
Table 2: Predicted Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique | Expected Intensity |
|---|---|---|---|
| 3300 - 2500 | O-H stretch (H-bonded) | FT-IR | Strong, Broad |
| 3100 - 3000 | Aromatic C-H stretch | FT-IR, Raman | Medium |
| 1700 - 1680 | C=O stretch | FT-IR, Raman | Very Strong (IR), Medium (Raman) |
| ~1600, 1500 | Aromatic C=C stretch | FT-IR, Raman | Medium-Strong |
| 1320 - 1210 | C-O stretch | FT-IR | Strong |
| 1350 - 1100 | C-F stretch | FT-IR | Very Strong |
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) would confirm the elemental composition and provide insights into the molecule's stability and fragmentation pathways under ionization.
Molecular Formula and Mass: The molecular formula of this compound is C₁₃H₇F₃O₂. HRMS would be able to determine its monoisotopic mass with high precision, confirming this composition.
Fragmentation Pattern: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺•) would be observed. The fragmentation of benzoic acid derivatives is well-understood and would likely dominate the spectrum. docbrown.infoyoutube.com
A primary fragmentation pathway is the loss of a hydroxyl radical (•OH, 17 Da) to form a stable benzoyl cation [M-17]⁺. This is often the base peak in the spectra of benzoic acids. docbrown.infoyoutube.com
Subsequent loss of carbon monoxide (CO, 28 Da) from the benzoyl cation would yield a substituted phenyl cation [M-17-28]⁺. docbrown.info
Another common fragmentation is the loss of the entire carboxyl group as a •COOH radical (45 Da), resulting in a [M-45]⁺ ion.
Cleavage of the C-C bond between the two rings would generate ions corresponding to the individual substituted phenyl fragments.
Table 3: Predicted High-Resolution Mass Spectrometry Fragments
| m/z (Nominal) | Predicted Fragment Ion | Description |
|---|---|---|
| 264 | [C₁₃H₇F₃O₂]⁺• | Molecular Ion (M⁺•) |
| 247 | [C₁₃H₆F₃O]⁺ | Loss of •OH (M-17) |
| 219 | [C₁₂H₆F₃]⁺ | Loss of •OH and CO (M-45) |
| 131 | [C₆H₂F₃]⁺ | Trifluorophenyl cation |
| 105 | [C₇H₅O]⁺ | Benzoyl cation (from cleavage) |
| 77 | [C₆H₅]⁺ | Phenyl cation (from cleavage) |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction would provide the definitive solid-state structure, including precise bond lengths, bond angles, and details of intermolecular interactions. Although a crystal structure for the title compound is not reported, analysis of related structures, such as 2,4,6-trifluorobenzoic acid and other biphenyl derivatives, allows for a robust prediction of its key structural features. nih.govresearchgate.net
Conformation: A critical conformational feature is the dihedral angle between the planes of the two aromatic rings. Due to significant steric hindrance between the ortho-substituents (the carboxylic acid group on one ring and the C-C bond to the other ring), the molecule will adopt a non-planar, twisted conformation. Dihedral angles in similar 2-phenylbenzoic acids are typically in the range of 50-90°. nih.gov
Intermolecular Interactions: In the solid state, carboxylic acids almost universally form centrosymmetric dimers through a pair of strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.net This interaction is described by the R²₂(8) graph-set notation. The crystal packing would be further directed by weaker intermolecular forces, such as C-H···F, C-H···O, and potentially π-stacking interactions between the aromatic rings of adjacent dimers. nih.govresearchgate.net
Chiroptical Spectroscopy (if applicable to chiral derivatives)
The this compound molecule possesses an element of chirality that is not immediately obvious. Due to the steric barrier to rotation around the single bond connecting the two phenyl rings (the C1-C1' bond), the molecule can exist as two non-superimposable mirror images, or atropisomers. If the energy barrier to this rotation is sufficiently high (typically >20-25 kcal/mol), the enantiomers can be resolved and isolated at room temperature. nih.gov
While no studies on the resolution or chiroptical properties of this specific compound have been found, related axially chiral biaryl systems have been shown to possess stable atropisomers. nih.gov Should the enantiomers of this compound be separated, they would be optically active. Their chirality could be studied using techniques such as:
Circular Dichroism (CD) Spectroscopy: To measure the differential absorption of left and right circularly polarized light, which would provide information on the absolute configuration of the atropisomers.
Optical Rotatory Dispersion (ORD): To measure the change in optical rotation as a function of wavelength.
The potential for stable atropisomerism makes this an intriguing target for studies in asymmetric synthesis and chiroptical analysis.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry Optimization
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and three-dimensional shape of 2-(3,4,5-Trifluorophenyl)benzoic acid. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311++G(d,p), can accurately predict the molecule's most stable conformation (its optimized geometry) by finding the minimum energy state. researchgate.net
This process involves calculating key geometrical parameters. For this compound, this would include the bond lengths between all atoms (e.g., C-C, C-H, C-F, C=O, C-O, O-H), the bond angles between adjacent atoms (e.g., C-C-C, F-C-F), and the dihedral angles, which describe the twist between the two phenyl rings and the orientation of the carboxylic acid group relative to its attached ring. researchgate.netorientjchem.org For similar benzoic acid derivatives, studies have shown that DFT calculations provide geometrical parameters that are in good agreement with experimental data obtained from X-ray diffraction. orientjchem.orgresearchgate.net
Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data) Specific computational data for this molecule is not available in the reviewed literature. The table below is a representation of parameters that would be calculated in such a study.
| Parameter | Description | Predicted Value |
| Bond Lengths | ||
| r(C1-C7) | Length of the bond connecting the two phenyl rings | Data not available |
| r(C13-O1) | Length of the carbonyl C=O bond | Data not available |
| r(C13-O2) | Length of the carboxylic C-O bond | Data not available |
| Bond Angles | ||
| ∠(C2-C1-C7) | Angle between the benzoic ring and the connecting C-C bond | Data not available |
| ∠(O1-C13-O2) | Angle within the carboxylic acid group | Data not available |
| Dihedral Angle | ||
| D(C2-C1-C7-C8) | Torsional angle between the two phenyl rings | Data not available |
Prediction of Spectroscopic Parameters
A significant application of DFT is the prediction of spectroscopic parameters, which can be compared with experimental spectra (like FT-IR and NMR) to confirm the molecular structure. ajchem-a.comepstem.net By calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. researchgate.net These calculations help in assigning specific vibrational modes (e.g., C=O stretching, O-H stretching, C-F stretching) to the peaks observed in an experimental spectrum. orientjchem.org
Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. epstem.net These theoretical values are invaluable for interpreting complex experimental NMR spectra and confirming the chemical environment of each atom in this compound.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. ajchem-a.comyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ijcaonline.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.comijcaonline.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. ijcaonline.org These indices provide a quantitative basis for predicting how the molecule will behave in chemical reactions.
Table 2: Global Reactivity Descriptors Derived from FMO Analysis
| Descriptor | Formula | Description |
| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
Molecular Dynamics Simulations for Conformational Analysis in Solution
While quantum chemical calculations typically model a molecule in the gas phase or an implicit solvent, Molecular Dynamics (MD) simulations are used to study its dynamic behavior and conformational flexibility in an explicit solvent environment. wustl.edunih.gov An MD simulation would model this compound surrounded by solvent molecules (e.g., water or DMSO), applying a force field (like AMBER or OPLS-AA) to calculate the forces between atoms and simulate their movements over time. wustl.edu
Such simulations can reveal the preferred conformations of the molecule in solution, the range of motion of the two phenyl rings relative to each other, and how the solvent molecules interact with the carboxylic acid group and the fluorinated ring. This provides a more realistic picture of the molecule's structure and dynamics in a chemical or biological system. mdpi.com No specific MD simulation studies for this compound were identified in the literature search.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. nih.govnih.gov For a molecule like this compound, this could involve modeling its synthesis pathway, such as the carboxylation of a Grignard reagent derived from a trifluorophenyl precursor. researchgate.net
Using DFT, researchers can map the entire potential energy surface of a reaction. nih.gov This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition state—the highest energy point along the reaction coordinate. montclair.edu By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a reaction can be predicted. This detailed mechanistic insight is crucial for optimizing reaction conditions and designing new synthetic routes. nih.gov
Prediction of Non-Covalent Interactions and Intermolecular Forces
The way molecules of this compound arrange themselves in a solid-state crystal is governed by non-covalent interactions. nih.govmdpi.com These intermolecular forces, though weaker than covalent bonds, dictate the crystal packing, stability, and physical properties of the material. Key interactions for this molecule would likely include:
Hydrogen Bonding: Strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules, often forming characteristic dimers. nih.govrsc.org
Halogen-related Interactions: Potential C-F···π or C-H···F interactions involving the fluorine atoms. rsc.org
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. mdpi.com By mapping the close contacts between molecules in a crystal, this method provides a detailed fingerprint of the forces holding the crystal lattice together.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to create statistical models to predict the properties of chemicals based on their molecular structure. mdpi.comresearchgate.net For a class of compounds like substituted benzoic acids, a QSPR model could be developed to predict properties such as acidity (pKa), solubility, or toxicity. mdpi.comnih.gov
The process involves calculating a set of molecular descriptors for a series of related compounds with known experimental properties. These descriptors can be derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment), or they can be topological or constitutional indices. mdpi.com Statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) are then used to build a mathematical model that correlates the descriptors with the property of interest. physchemres.org Such a model could then be used to predict the properties of new or untested compounds like this compound. No QSPR studies that specifically included this compound were found.
Mechanistic Studies of Chemical Transformations Involving 2 3,4,5 Trifluorophenyl Benzoic Acid
Kinetics and Thermodynamics of Synthetic Reactions
No specific kinetic or thermodynamic data for synthetic reactions involving 2-(3,4,5-Trifluorophenyl)benzoic acid were found in the available literature.
Role of Catalysts and Solvent Effects in Reaction Pathways
While general principles of catalysis and solvent effects in organic synthesis are well-established, specific studies detailing their role in the reaction pathways of this compound are not available.
Elucidation of Reaction Intermediates
There are no published studies that identify or characterize reaction intermediates in transformations of this compound.
Stereochemical Control and Regioselectivity in Derivatization
Information regarding the stereochemical control or regioselectivity of derivatization reactions specifically for this compound could not be located.
Due to the lack of specific research on this compound, data tables and detailed research findings as requested cannot be generated.
Exploration of Biological Activity and Molecular Interactions in Vitro and in Silico Studies
Structure-Activity Relationship (SAR) Derivation from In Vitro Data
Due to the absence of in vitro data for 2-(3,4,5-Trifluorophenyl)benzoic acid, no specific structure-activity relationship (SAR) studies have been published. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective analogs.
General SAR principles for related classes of compounds can offer hypothetical insights. For example, in many series of bioactive biphenyl (B1667301) carboxylic acids, the nature and position of substituents on both phenyl rings significantly impact target affinity and selectivity. The trifluorophenyl moiety in the subject compound is expected to influence its electronic properties, lipophilicity, and potential for intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical for target recognition.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
No molecular docking or dynamics simulation studies specifically investigating the interaction of this compound with any biological target have been reported in the scientific literature. Such in silico studies are instrumental in predicting binding modes and affinities and can provide a rationale for observed biological activities, but they require a known or hypothesized biological target, which has not been identified for this compound.
Chemogenomic Approaches for Polypharmacology Prediction
Chemogenomic and polypharmacology prediction studies for this compound are not available. These computational approaches use large-scale biological and chemical data to predict the multiple targets a compound might interact with, offering a broader perspective on its potential therapeutic effects and side effects. The lack of primary biological data for this compound precludes such predictive analyses.
Assessment of Antibacterial and Antifungal Mechanisms
Due to the absence of research data, this section remains unwritten. There are no available studies to detail the following:
In Vitro Findings: Information regarding minimum inhibitory concentrations (MICs), minimum bactericidal concentrations (MBCs), or minimum fungicidal concentrations (MFCs) against various microbial strains is not available.
In Silico Modeling: Molecular docking studies or other computational analyses to predict potential binding sites or molecular targets within bacteria or fungi have not been reported for this specific compound.
Mechanism of Action: Without experimental or computational data, any discussion of how this compound might exert antimicrobial effects would be purely speculative and fall outside the scope of this factual report.
Further research and publication in peer-reviewed journals are necessary to elucidate any potential biological activity and molecular interactions of this compound.
Potential Applications in Advanced Materials and Catalysis
Integration into Polymer Architectures and Functional Materials
There is no available literature detailing the integration of 2-(3,4,5-Trifluorophenyl)benzoic acid into polymer architectures. Research on using other fluorinated benzoic acids or biphenyl (B1667301) structures in polymers exists, but specific data for the subject compound is absent. rsc.orgmdpi.commdpi.com
Role as a Ligand in Organometallic Chemistry and Catalysis
While fluorinated benzoic acids can serve as ligands in organometallic chemistry, no studies were identified that specifically utilize this compound in this capacity. ossila.comrsc.org The unique steric and electronic properties conferred by its specific substitution pattern have not been explored in catalytic applications according to the available data.
Potential in Agrochemical Development (e.g., herbicides, fungicides, non-toxicity profiles)
The field of agrochemicals frequently utilizes fluorinated organic molecules. nih.gov Studies on other fluorinated biphenols and carboxylic acids have shown herbicidal and fungicidal activity. rsc.orgnih.govjocpr.comnih.govsci-hub.semdpi.comfrontiersin.org However, there is no research specifically evaluating the potential, efficacy, or toxicity profile of this compound as an herbicide or fungicide.
Precursor for Advanced Organic Electronic Materials
Fluorinated compounds are critical in the design of advanced organic electronic materials due to their electronic properties. However, a search for the use of this compound as a precursor or component in this field yielded no results.
Future Research Directions and Unaddressed Challenges
Development of More Sustainable and Greener Synthetic Routes
The synthesis of complex aromatic compounds like 2-(3,4,5-Trifluorophenyl)benzoic acid traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. A primary future challenge lies in the development of sustainable and environmentally benign synthetic methodologies.
Current research on related fluorinated biphenyls often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govacs.org While effective, these methods often require expensive catalysts, harsh reaction conditions, and organic solvents. Future research should focus on:
Catalyst Innovation: Developing earth-abundant metal catalysts (e.g., iron, copper) to replace precious metals like palladium.
Green Solvents: Investigating the use of greener solvents such as water, supercritical fluids, or bio-based solvents to minimize the environmental impact.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, reduce waste, and enhance safety. acs.org
A comparative table of potential synthetic routes is presented below, highlighting the advantages and disadvantages of each.
| Synthetic Route | Catalyst | Solvent | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Palladium-based | Toluene, THF | High yield, good functional group tolerance | Expensive catalyst, toxic solvents |
| C-H Activation | Rhodium, Iridium | Dioxane | Atom economy, fewer pre-functionalized starting materials | Requires directing groups, often harsh conditions |
| Green Suzuki-Miyaura | Palladium nanoparticles | Water, Ethanol | Reduced environmental impact, catalyst recyclability | Potentially lower yields, catalyst leaching |
| Flow Chemistry Synthesis | Immobilized Catalyst | Varies | High throughput, improved safety and control | High initial setup cost |
Exploration of Novel Reactivity Patterns for Diversified Derivatives
The trifluorophenyl and benzoic acid moieties in this compound offer multiple sites for chemical modification, opening avenues for the creation of a diverse library of derivatives. Future research should systematically explore the reactivity of this scaffold.
Key areas for investigation include:
Selective Functionalization: Developing methods for the selective substitution on either of the aromatic rings. The fluorine atoms on one ring and the carboxylic acid on the other provide orthogonal handles for derivatization.
Derivatization of the Carboxylic Acid: Converting the benzoic acid group into esters, amides, or other functional groups can modulate the compound's physical and biological properties. ossila.com
Reactions at the Fluorinated Ring: Investigating nucleophilic aromatic substitution of the fluorine atoms, which could lead to novel compounds with tailored electronic properties.
The table below outlines potential derivatives and their prospective applications.
| Derivative Class | Modification | Potential Application |
| Amides | Reaction of the carboxylic acid with various amines | Pharmaceutical agents, polymers |
| Esters | Esterification of the carboxylic acid | Liquid crystals, fragrances |
| Poly-substituted Biphenyls | Nucleophilic substitution of fluorine atoms | Advanced materials, organic electronics |
| Heterocyclic Derivatives | Cyclization reactions involving the carboxylic acid | Agrochemicals, dyestuffs |
Advanced Computational Modeling for Predictive Design
Computational chemistry offers a powerful tool for predicting the properties and reactivity of novel molecules, thereby guiding experimental work and reducing the time and cost of research and development. clemson.edunih.gov For this compound, advanced computational modeling will be crucial.
Future computational studies should focus on:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other ab initio methods to predict molecular geometry, electronic structure, and spectroscopic properties. nih.govacs.org
Molecular Dynamics Simulations: Simulating the behavior of the molecule in different environments (e.g., in solution, bound to a protein) to understand its conformational dynamics and interactions.
Predictive QSAR Models: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of derivatives with their potential biological activity or material properties.
The following table presents key molecular properties of this compound that can be predicted through computational modeling.
| Property | Computational Method | Significance |
| Molecular Geometry | DFT, Ab initio | Understanding steric and electronic effects |
| Dipole Moment | DFT | Predicting solubility and intermolecular interactions |
| HOMO-LUMO Gap | DFT | Assessing electronic properties and reactivity |
| Spectroscopic Signatures (NMR, IR) | DFT | Aiding in experimental characterization |
| Binding Affinity to Biological Targets | Molecular Docking, MD Simulations | Guiding drug discovery efforts |
Integration with High-Throughput Screening for New Applications
High-throughput screening (HTS) is a key technology in modern drug discovery and materials science, enabling the rapid testing of large numbers of compounds for a specific activity. researchgate.net The integration of a library of derivatives of this compound with HTS platforms could accelerate the discovery of new applications.
Future research in this area should involve:
Combinatorial Synthesis: Developing efficient methods for the parallel synthesis of a large library of derivatives.
Assay Development: Designing and validating robust HTS assays to screen for desired biological activities (e.g., enzyme inhibition, receptor binding) or material properties (e.g., fluorescence, conductivity).
Data Analysis: Utilizing cheminformatics tools to analyze the large datasets generated from HTS campaigns and identify structure-activity relationships.
Understanding Complex Biological Pathways at the Molecular Level (beyond clinical outcomes)
Should derivatives of this compound show promise as bioactive molecules, a significant challenge will be to elucidate their mechanism of action at the molecular level. This goes beyond observing clinical outcomes and delves into the fundamental interactions with biological systems.
Future research directions include:
Target Identification: Using techniques such as proteomics and chemical biology to identify the specific proteins or other biomolecules that interact with the compound.
Structural Biology: Employing X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target.
Systems Biology: Integrating experimental data with computational models to understand how the compound affects complex biological networks and pathways.
Understanding these intricate molecular interactions is essential for optimizing the design of more potent and selective therapeutic agents and for predicting potential off-target effects.
Q & A
Q. What are the most effective synthetic routes for 2-(3,4,5-Trifluorophenyl)benzoic acid in laboratory settings?
The synthesis typically involves cross-coupling reactions to introduce the trifluorophenyl moiety to the benzoic acid core. A common approach includes:
- Suzuki-Miyaura coupling : Using palladium catalysts (e.g., Pd(PPh₃)₄) with 3,4,5-trifluorophenylboronic acid and a brominated benzoic acid precursor under inert conditions (e.g., N₂ atmosphere) in solvents like toluene or DMF .
- Nucleophilic substitution : Reacting halogenated benzoic acid derivatives with trifluorophenyl nucleophiles in the presence of a base (e.g., K₂CO₃) .
- Post-functionalization : Oxidation of methyl or alcohol groups on pre-coupled intermediates to the carboxylic acid using KMnO₄ or CrO₃ .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- ¹H/¹³C NMR : Key peaks include the carboxyl proton (δ ~12-13 ppm, broad) and distinct splitting patterns from the trifluorophenyl group (e.g., aromatic protons δ ~6.8-7.5 ppm) . Fluorine coupling may split signals in ¹⁹F NMR.
- IR Spectroscopy : Strong absorption at ~1680-1720 cm⁻¹ (C=O stretch) and O-H stretch (~2500-3300 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (C₁₃H₇F₃O₂: 260.19 g/mol) and fragmentation patterns consistent with the trifluorophenyl group .
Q. What are the standard protocols for handling and storing this compound?
- Storage : Keep in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent moisture absorption and decarboxylation .
- Handling : Use gloves and eye protection in a fume hood due to potential irritancy. Solubility in DMSO or ethanol facilitates safe dilution for biological assays .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields when using coupling catalysts for derivatives of this compound?
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands like SPhos or XPhos to optimize electron-deficient aryl coupling .
- Solvent/base optimization : Compare polar aprotic solvents (DMF vs. THF) with weak bases (K₃PO₄ vs. Cs₂CO₃) to balance reactivity and side reactions .
- Kinetic studies : Use in situ monitoring (e.g., HPLC or ¹⁹F NMR) to identify intermediates and adjust reaction time/temperature .
Q. How does the trifluorophenyl substituent influence biological target interactions compared to other halogenated benzoic acids?
- Lipophilicity : The -CF₃ group enhances membrane permeability, as shown in logP comparisons (e.g., logP = 2.8 vs. 2.1 for chloro analogs) .
- Enzyme inhibition : In vitro assays (e.g., COX-2 or kinase inhibition) reveal stronger binding affinity due to fluorine’s electronegativity and steric effects .
- Metabolic stability : Fluorine reduces oxidative metabolism in liver microsome assays, improving pharmacokinetic profiles .
Q. What computational methods predict the reactivity of this compound in novel synthetic pathways?
- DFT calculations : Model transition states for cross-coupling reactions to identify energy barriers and regioselectivity .
- Molecular docking : Simulate interactions with biological targets (e.g., proteins) to prioritize derivatives for synthesis .
- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with reaction rates or bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
